Piomycin
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Overview
Description
Polyoxin B is a nucleoside peptide antibiotic that was first isolated from the soil bacterium Streptomyces cacaoi varasoensis in 1963 . It is primarily used as a microbial fungicide to control various pathogenic fungi in agricultural settings . Polyoxin B is known for its high antimicrobial activity and is particularly effective against phytopathogenic fungi .
Preparation Methods
Polyoxin B is produced through controlled fermentation of Streptomyces cacaoi varasoensis . The fermentation process involves culturing the bacterium in a nutrient-rich medium under specific conditions to optimize the production of the antibiotic. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Polyoxin B undergoes several types of chemical reactions, including:
Oxidation: Polyoxin B can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in Polyoxin B, altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Polyoxin B has a wide range of scientific research applications, including:
Mechanism of Action
Polyoxin B exerts its effects by inhibiting chitin synthetase, an enzyme crucial for the synthesis of chitin in fungal cell walls . By mimicking the natural substrate of the enzyme, Polyoxin B competitively inhibits chitin synthesis, leading to the disruption of fungal cell wall formation and ultimately causing cell death . This mechanism makes Polyoxin B highly effective against a wide range of fungal pathogens.
Comparison with Similar Compounds
Polyoxin B is part of a group of nucleoside peptide antibiotics known as polyoxins. Other similar compounds include:
Polyoxin A: Similar in structure to Polyoxin B but with different antimicrobial activity.
Polyoxin D: Used as a zinc salt to control rice sheath blight caused by Rhizoctonia solani.
Polyoxin F: Another variant with distinct biological activity.
Compared to these compounds, Polyoxin B is unique due to its high solubility in water and its potent antifungal activity . Its structural similarity to uridine diphosphate-N-acetylglucosamine, a substrate of chitin synthetase, enhances its effectiveness as a competitive inhibitor .
Properties
Molecular Formula |
C17H27N5O13 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C17H27N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h4-11,14,23-27H,1-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33) |
InChI Key |
SCZYQAZFJXNTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO |
Origin of Product |
United States |
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